8-bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-Bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by the presence of a bromine atom at the 8th position, an ethylphenyl group at the 1st position, and a phenyl group at the 3rd position of the pyrazoloquinoline core
Preparation Methods
The synthesis of 8-bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromoaniline with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyrazoloquinoline core. Industrial production methods often involve the use of transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, to introduce the bromine atom and other substituents efficiently .
Chemical Reactions Analysis
8-Bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
8-Bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological studies to understand its interactions with various biological targets, such as proteins and nucleic acids.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and prevent their proliferation .
Comparison with Similar Compounds
8-Bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
8-Methoxyquinoline: Exhibits similar biological activities but with different pharmacokinetic properties.
8-Aminoquinoline: Used in the treatment of malaria and other parasitic infections.
These compounds share a quinoline core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
8-bromo-1-(2-ethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3/c1-2-16-8-6-7-11-22(16)28-24-19-14-18(25)12-13-21(19)26-15-20(24)23(27-28)17-9-4-3-5-10-17/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWULBBISFPKRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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